molecular formula C24H20BrNO4 B1408367 (R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-bromo-phenyl)-propionic acid CAS No. 1442114-66-0

(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-bromo-phenyl)-propionic acid

Cat. No.: B1408367
CAS No.: 1442114-66-0
M. Wt: 466.3 g/mol
InChI Key: KIFIKVVGKMSJRH-NRFANRHFSA-N
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Description

®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-bromo-phenyl)-propionic acid is a chiral compound often used in peptide synthesis. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-bromo-phenyl)-propionic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate . The reaction conditions often include an organic solvent like dimethylformamide (DMF) and are carried out at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of deprotection and coupling, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-bromo-phenyl)-propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the bromine atom with sodium azide would yield an azido derivative, which can be further reduced to an amine .

Scientific Research Applications

Chemistry

In chemistry, ®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-bromo-phenyl)-propionic acid is used as a building block in the synthesis of complex peptides and proteins. Its Fmoc group provides a temporary protection for the amino group, allowing for selective reactions at other sites .

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. The Fmoc group can be removed under mild conditions, making it suitable for applications where preserving the integrity of biological molecules is crucial .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The ability to modify the bromophenyl group allows for the creation of compounds with diverse biological activities .

Industry

In the industrial sector, this compound is used in the large-scale synthesis of peptides for pharmaceuticals and biotechnology applications. Its stability and ease of handling make it a preferred choice for automated peptide synthesizers .

Mechanism of Action

The mechanism of action of ®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-bromo-phenyl)-propionic acid involves the protection of the amino group by the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis. The Fmoc group can be removed by treatment with a base, such as piperidine, revealing the free amino group for subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom in ®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-bromo-phenyl)-propionic acid makes it unique compared to its analogs.

Properties

IUPAC Name

(2R)-2-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrNO4/c25-16-11-9-15(10-12-16)21(23(27)28)13-26-24(29)30-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFIKVVGKMSJRH-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C4=CC=C(C=C4)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](C4=CC=C(C=C4)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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